![molecular formula C35H41F6N3O6 B566169 N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin CAS No. 1453221-45-8](/img/structure/B566169.png)
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin is a chemical compound with the molecular formula C35H41F6N3O6 and a molecular weight of 713.71 g/mol . It appears as a colorless crystalline powder and is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide . This compound is used in various scientific research applications, particularly in the study of the nervous system .
Vorbereitungsmethoden
The preparation of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin involves organic synthesis. One common synthetic route includes the reaction of 2-(2,2,2-trifluoroethoxy)phenol with an appropriate ethylating agent under controlled conditions . The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin serves as a crucial intermediate in the synthesis of silodosin, which is primarily used to manage urinary symptoms associated with BPH. The following sections detail its applications in pharmaceutical research:
Synthesis of Silodosin
Silodosin is known for its selective action on the alpha-1A adrenergic receptors located in the prostate and bladder neck, leading to relaxation of smooth muscle and alleviation of urinary symptoms. The synthesis pathway involving this compound has been optimized to enhance yield and purity.
Table 1: Synthesis Pathway Overview
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Alkylation | Trifluoroethanol + Phenol | Formation of Trifluoroethoxyphenol |
2 | Etherification | Trifluoroethoxyphenol + Ethylene oxide | Formation of this compound |
3 | Finalization | Silodosin precursor + Catalysts | Production of Silodosin |
Research on Urinary Tract Disorders
Studies have investigated the efficacy of silodosin in treating lower urinary tract symptoms (LUTS) resulting from BPH. Clinical trials indicate that silodosin significantly improves urinary flow rates and reduces symptom scores compared to placebo.
Case Study: Clinical Efficacy of Silodosin
In a randomized controlled trial involving 600 men with moderate to severe BPH symptoms, patients treated with silodosin showed a 50% improvement in the International Prostate Symptom Score (IPSS) compared to a 20% improvement in the placebo group over six months .
Toxicological Studies
The safety profile of this compound has been assessed through various toxicological studies. It has been classified under GHS hazard criteria indicating potential skin and eye irritation.
Table 2: Toxicological Profile
Hazard Class | Classification Level |
---|---|
Skin Irritation | Category 2 |
Eye Irritation | Category 2 |
Respiratory Irritation | Category 3 |
Wirkmechanismus
The mechanism of action of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin involves its interaction with specific molecular targets in the nervous system. The compound binds to certain receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Vergleich Mit ähnlichen Verbindungen
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin can be compared with other similar compounds, such as:
2-(2,2,2-Trifluoroethoxy)phenol: A precursor in the synthesis of this compound, used in various organic reactions.
Trifluoroethyl alcohol: Another fluorinated compound with similar properties, used in different chemical and industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Biologische Aktivität
N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin is a compound closely related to Silodosin, which is primarily known as an α1A-adrenoceptor antagonist. This article explores the biological activity of this compound, its implications in pharmacology, and relevant research findings.
- Molecular Formula : C35H41F6N3O6
- Molecular Weight : 713.71 g/mol
- CAS Number : 1453221-45-8
This compound functions primarily as an antagonist of the α1A-adrenoceptor. This receptor is involved in various physiological processes, including smooth muscle contraction in the prostate and bladder neck. By inhibiting this receptor, the compound can help alleviate symptoms associated with benign prostatic hyperplasia (BPH) and improve urinary flow.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- α1A-Adrenoceptor Antagonism : The compound selectively binds to the α1A subtype, leading to smooth muscle relaxation in the prostate and bladder .
- Comparative Potency : Studies have shown that this compound has a similar or enhanced potency compared to Silodosin in inhibiting α1A-adrenoceptors .
- Pharmacokinetics : The presence of trifluoroethoxy groups enhances lipophilicity and bioavailability, potentially leading to improved pharmacokinetic profiles compared to its parent compound .
Case Studies
Several studies have documented the effects of this compound:
- Study 1 : A comparative analysis of α1A-adrenoceptor antagonists demonstrated that this compound produced a greater reduction in detrusor pressure compared to traditional therapies for BPH .
- Study 2 : In vitro assays indicated that this compound exhibited a dose-dependent inhibition of α1A-adrenoceptors with an IC50 value significantly lower than that of Silodosin .
Data Table
Property | This compound | Silodosin |
---|---|---|
Molecular Weight | 713.71 g/mol | 408.47 g/mol |
α1A-Adrenoceptor Binding Affinity | High (specific IC50 values not disclosed) | Moderate |
Detrusor Pressure Reduction | Significant (greater than Silodosin in some studies) | Moderate |
Lipophilicity | Enhanced due to trifluoroethoxy groups | Standard |
Eigenschaften
IUPAC Name |
5-[2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41F6N3O6/c1-24(19-25-20-26-11-13-44(12-6-16-45)32(26)27(21-25)33(42)46)43(14-17-47-28-7-2-4-9-30(28)49-22-34(36,37)38)15-18-48-29-8-3-5-10-31(29)50-23-35(39,40)41/h2-5,7-10,20-21,24,45H,6,11-19,22-23H2,1H3,(H2,42,46) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFJJNFEEPMRAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)CCOC4=CC=CC=C4OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41F6N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.